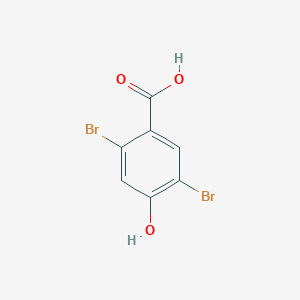

2,5-Dibromo-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWEMOLYCSDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649909 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-19-6 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 2,5-Dibromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2,5-Dibromo-4-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthesis strategy, predicted physicochemical and spectroscopic properties, and detailed analytical methodologies based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated benzoic acid derivatives in fields such as medicinal chemistry and materials science. All predicted data is clearly indicated.

Introduction

This compound is a halogenated aromatic organic compound. Halogenated benzoic acids are an important class of molecules in drug discovery and development, often utilized as building blocks or scaffolds to enhance the pharmacological properties of a parent compound. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of the bromine and hydroxyl groups on the benzoic acid core is critical in determining its chemical reactivity and biological activity. This guide focuses on the structural elucidation of the 2,5-dibromo-4-hydroxy isomer, providing a theoretical and practical framework for its study in the absence of extensive literature.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data is scarce, the following table summarizes its known and predicted properties.

| Property | Value (Predicted unless otherwise noted) | Data Source/Methodology |

| Molecular Formula | C₇H₄Br₂O₃ | - |

| Molecular Weight | 295.91 g/mol | - |

| CAS Number | 101421-19-6 | [1] |

| Appearance | Predicted: White to off-white solid | Based on similar brominated hydroxybenzoic acids. |

| Melting Point | Not available. Predicted to be >200 °C. | Based on related di-brominated hydroxybenzoic acids. |

| Boiling Point | Not available. Predicted to be >300 °C. | High due to hydrogen bonding and molecular weight. |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethanol). | General solubility for polar aromatic acids. |

| pKa | Not available. Predicted to be around 3-4 for the carboxylic acid and 8-9 for the phenol. | Based on the electronic effects of the bromo and hydroxyl substituents on benzoic acid. |

Proposed Synthesis Protocol

Direct bromination of 4-hydroxybenzoic acid typically yields the 3,5-dibromo isomer due to the ortho-, para-directing effects of the hydroxyl group and the meta-directing effect of the carboxyl group. Therefore, a multi-step synthesis is proposed to achieve the 2,5-dibromo substitution pattern. A potential starting material is 2-bromo-4-hydroxybenzoic acid.

3.1. Materials and Equipment

-

2-bromo-4-hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

3.2. Experimental Procedure

Step 1: Esterification of 2-bromo-4-hydroxybenzoic acid

-

To a solution of 2-bromo-4-hydroxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-bromo-4-hydroxybenzoate.

Step 2: Bromination of methyl 2-bromo-4-hydroxybenzoate

-

Dissolve the methyl 2-bromo-4-hydroxybenzoate in a suitable solvent such as dichloromethane or acetic acid.

-

Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to isolate methyl 2,5-dibromo-4-hydroxybenzoate.

Step 3: Hydrolysis of methyl 2,5-dibromo-4-hydroxybenzoate

-

Dissolve the purified methyl 2,5-dibromo-4-hydroxybenzoate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Caption: Proposed multi-step synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

4.1. 1H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~10.5 | Singlet | 1H | -OH |

| ~7.8 | Singlet | 1H | Aromatic H (C3) |

| ~7.5 | Singlet | 1H | Aromatic H (C6) |

4.2. 13C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~155 | C-OH |

| ~138 | C-H (Aromatic) |

| ~135 | C-H (Aromatic) |

| ~125 | C-COOH |

| ~115 | C-Br |

| ~110 | C-Br |

4.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~3200 | O-H stretch (phenolic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (acid and phenol) |

| ~800-600 | C-Br stretch |

4.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 294/296/298 | [M]⁺ (Molecular ion with bromine isotopes) |

| 277/279/281 | [M-OH]⁺ |

| 250/252/254 | [M-COOH]⁺ |

Analytical Protocols

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

5.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of the purified compound in the mobile phase.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution to analyze for purity, identifying any impurity peaks.

-

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern, often after derivatization.

-

Derivatization: Silylation with a reagent like BSTFA to increase volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C).

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Caption: Logical workflow for the structural analysis of this compound.

Signaling Pathways and Biological Activity (Hypothetical)

While there is no specific information on the biological activity or signaling pathway interactions of this compound, related halogenated phenols and benzoic acids have shown a range of biological effects. It is plausible that this compound could be investigated for activities such as:

-

Enzyme Inhibition: The structural similarity to other enzyme inhibitors suggests it could be a candidate for screening against various enzyme targets.

-

Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties.

-

Receptor Modulation: The benzoic acid moiety could interact with various receptors in the body.

Further research would be required to explore these possibilities. A general workflow for investigating biological activity is presented below.

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural analysis of this compound. While direct experimental data for this compound is limited, the proposed synthetic route, predicted spectroscopic data, and outlined analytical protocols offer a robust starting point for researchers. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and other related halogenated benzoic acids, which hold potential for applications in drug discovery and materials science. It is imperative that all proposed methods and predicted data are experimentally verified.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 2,5-Dibromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. Direct bromination of the readily available starting material, p-hydroxybenzoic acid, is challenging due to the directing effects of the hydroxyl and carboxyl functional groups, which predominantly yield the 2,6-dibromo isomer and can lead to decarboxylation. Therefore, a more strategic, multi-step approach is necessary to achieve the desired 2,5-dibromo substitution pattern.

The proposed synthesis commences with the dibromination of p-aminophenol, followed by a Sandmeyer reaction to replace the amino group with a nitrile, which is then hydrolyzed to the corresponding carboxylic acid. This route offers a reliable method for controlling the regioselectivity of the bromination and subsequent functional group transformations.

Core Synthesis Pathway

The overall synthetic transformation can be visualized as a three-step process starting from p-aminophenol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 2,5-Dibromo-4-aminophenol

This initial step involves the regioselective dibromination of p-aminophenol. The amino group, being a strong activating group, directs the electrophilic substitution of bromine to the ortho and para positions. With the para position occupied by the hydroxyl group, bromination occurs at the two ortho positions relative to the amino group, which correspond to the 2 and 5 positions in the final product.

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 2,5-Dibromo-4-aminophenol.

Detailed Methodology:

-

Dissolution: In a well-ventilated fume hood, dissolve a specific molar equivalent of p-aminophenol in a suitable solvent such as glacial acetic acid or ethanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Bromination: Prepare a solution of two molar equivalents of bromine in the same solvent and add it dropwise to the stirred solution of p-aminophenol at a controlled temperature, typically between 0 and 5 °C, using an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate. If the color of bromine persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude 2,5-Dibromo-4-aminophenol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various other functional groups, including a nitrile group. This step is crucial for introducing the carbon atom that will become the carboxylic acid in the final product.

Reaction Workflow:

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Methodology:

-

Diazotization: Suspend 2,5-Dibromo-4-aminophenol in an aqueous solution of a mineral acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Reaction: Gently warm the reaction mixture to facilitate the replacement of the diazonium group with the nitrile group. The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.

-

Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude 2,5-Dibromo-4-hydroxybenzonitrile can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of 2,5-Dibromo-4-hydroxybenzonitrile to this compound

The final step in this synthetic sequence is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with the phenolic hydroxyl group under basic conditions.

Reaction Workflow:

Caption: Experimental workflow for the hydrolysis of the nitrile.

Detailed Methodology:

-

Hydrolysis: Place 2,5-Dibromo-4-hydroxybenzonitrile in a round-bottom flask and add an aqueous solution of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the this compound to precipitate. If necessary, place the flask in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes the expected reagents and potential yields for the synthesis of this compound. Please note that the yields are estimates and can vary based on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | p-Aminophenol | Bromine (Br₂) | 2,5-Dibromo-4-aminophenol | 70-80 |

| 2 | 2,5-Dibromo-4-aminophenol | NaNO₂, HCl, CuCN | 2,5-Dibromo-4-hydroxybenzonitrile | 60-70 |

| 3 | 2,5-Dibromo-4-hydroxybenzonitrile | Sulfuric Acid (H₂SO₄), Water | This compound | 80-90 |

| Overall | p-Aminophenol | This compound | 34-50 |

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be generated during the Sandmeyer reaction) are extremely toxic. All manipulations involving cyanides must be performed in a fume hood, and appropriate safety precautions, including having a cyanide antidote kit available, should be in place.

-

Strong Acids: Concentrated acids like hydrochloric acid and sulfuric acid are corrosive. Handle them with care and appropriate PPE.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific laboratory conditions and scale.

Spectroscopic Characterization of Dibromo-4-hydroxybenzoic Acid Isomers: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for dibromo-4-hydroxybenzoic acid isomers. While a comprehensive search of available scientific databases did not yield specific experimental NMR, IR, and MS data for 2,5-Dibromo-4-hydroxybenzoic acid, this document presents the available data for the closely related and commercially available isomer, 3,5-Dibromo-4-hydroxybenzoic acid . This information serves as a valuable reference point for the characterization of this class of compounds.

The guide is structured to provide clear, actionable information, including tabulated spectral data, detailed experimental protocols for acquiring similar data, and a visual representation of the analytical workflow.

Spectroscopic Data for 3,5-Dibromo-4-hydroxybenzoic Acid

The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-hydroxybenzoic acid (CAS No: 3337-62-0).[1] This compound is a monohydroxybenzoic acid where the benzene ring is substituted by bromo groups at positions 3 and 5.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While search results indicate the availability of NMR spectra for 3,5-Dibromo-4-hydroxybenzoic acid, the specific peak assignments and chemical shifts were not detailed in the accessible literature.

Infrared (IR) Spectroscopy

The NIST WebBook indicates the availability of an IR spectrum for 3,5-Dibromo-4-hydroxybenzoic acid. Key expected absorptions for this functionalized aromatic acid would include:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic Ring) | Stretching |

| ~1300 | C-O | Stretching |

| 1200-1000 | O-H | Bending |

| Below 850 | C-Br | Stretching |

Mass Spectrometry (MS)

The NIST WebBook provides access to the electron ionization (EI) mass spectrum for 3,5-Dibromo-4-hydroxybenzoic acid.[2]

Key MS Data

| m/z Value | Interpretation |

| 294/296/298 | Molecular Ion (M⁺) peak with characteristic isotopic pattern for two bromine atoms |

| Further fragmentation data not detailed in search results |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of solid aromatic acids like dibromo-4-hydroxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0 to 220 ppm).

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

-

The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to determine the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of the FTIR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated under vacuum to induce vaporization.

-

-

Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular weight of the compound is determined from the molecular ion peak. The isotopic pattern of the molecular ion can confirm the presence of elements like bromine and chlorine.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Determining the Solubility of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a compound like 2,5-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of a common organic scaffold, understanding its solubility in a range of common solvents is fundamental for its potential application in drug discovery and development. Poor aqueous solubility can hinder absorption, while knowledge of its solubility in organic solvents is crucial for purification, crystallization, and the development of various dosage forms.

This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the experimental protocols necessary to generate such critical information.

Core Concepts in Solubility Determination

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, two key types of solubility are often considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid phase. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1][2]

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions. It is often used in high-throughput screening during early drug discovery.

This guide will focus on the determination of thermodynamic solubility, which is essential for robust formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[1][2] The protocol involves the following key steps:

-

Preparation of Materials:

-

Pure, solid this compound.

-

A selection of common solvents of high purity (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)).

-

Vials or flasks with secure closures.

-

A temperature-controlled shaker or incubator.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF) that do not bind the compound.

-

A validated analytical method for concentration determination, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Experimental Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

The vials are sealed and placed in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[1]

-

After the equilibration period, the samples are visually inspected to confirm the presence of undissolved solid.

-

To separate the undissolved solid, the samples are centrifuged at high speed.[1]

-

A clear aliquot of the supernatant is carefully withdrawn, taking care not to disturb the solid pellet.

-

The supernatant is then filtered through a suitable syringe filter to remove any remaining solid microparticles.[1]

-

The filtered supernatant is diluted with an appropriate solvent for analysis.

-

The concentration of this compound in the diluted samples is determined using a validated analytical method.

-

The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Water | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| ... | ... | ... | ... | ... |

Note: The values in this table are placeholders and need to be determined experimentally.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. By employing robust and validated experimental protocols, such as the shake-flask method, researchers can generate the high-quality, reliable solubility data necessary to guide formulation strategies, predict in vivo behavior, and ultimately, accelerate the drug development process. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic and accurate characterization of this and other promising compounds.

References

The Enigmatic Profile of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of 2,5-Dibromo-4-hydroxybenzoic acid. While a comprehensive historical record and detailed biological activity profile for this specific isomer remain elusive in publicly accessible literature, this document provides a summary of its known characteristics. To offer a broader context for researchers, this guide also incorporates detailed information on the synthesis and physicochemical properties of closely related dibrominated hydroxybenzoic acid isomers. This comparative approach aims to provide a valuable resource for those investigating the potential applications of this class of compounds.

Introduction to this compound

This compound is a halogenated derivative of 4-hydroxybenzoic acid. While its specific discovery and historical development are not well-documented, its chemical structure suggests potential for investigation in various scientific domains, particularly in medicinal chemistry and materials science, owing to the presence of reactive bromine and hydroxyl functional groups. The lack of extensive research on this particular isomer presents an opportunity for novel investigations into its synthesis, properties, and potential biological activities.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Dibromo-4-hydroxybenzoic Acid Isomers

| Property | 2,4-Dibromo-5-hydroxybenzoic acid | 3,5-Dibromo-4-hydroxybenzoic acid | 2-Bromo-4-hydroxybenzoic acid |

| IUPAC Name | 2,4-dibromo-5-hydroxybenzoic acid[1] | 3,5-dibromo-4-hydroxybenzoic acid[2] | 2-bromo-4-hydroxybenzoic acid[3] |

| Molecular Formula | C₇H₄Br₂O₃[1] | C₇H₄Br₂O₃[2] | C₇H₅BrO₃[3] |

| Molecular Weight | 295.91 g/mol [1] | 295.91 g/mol [2] | 217.02 g/mol [3] |

| XLogP3 | 2.5[1] | 3.3[2] | 2.1[3] |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 1 | 1 | 1 |

| Exact Mass | 293.85272 Da[1] | 293.85272 Da[2] | 215.94221 Da[3] |

| Monoisotopic Mass | 293.85272 Da[1] | 293.85272 Da[2] | 215.94221 Da[3] |

| Topological Polar Surface Area | 57.5 Ų[1] | 57.5 Ų[2] | 57.5 Ų[3] |

| Heavy Atom Count | 12 | 12 | 11 |

| Complexity | 185[1] | 173[2] | 160[3] |

Synthesis of Dibrominated Hydroxybenzoic Acids

A specific, validated experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a general and adaptable method for the dibromination of 4-hydroxybenzoic acid is the electrophilic bromination. The following protocol, adapted for the synthesis of the 2,6-dibromo isomer, provides a foundational methodology that could potentially be modified to yield the 2,5-dibromo isomer, likely through the use of a different starting material or by controlling reaction conditions to favor different substitution patterns.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid[4]

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite (saturated aqueous solution)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Fume hood

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.

-

Bromination: Prepare a solution of 27.2 g (0.17 mol) of bromine in 50 mL of glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary. After the addition is complete, continue stirring at room temperature for an additional 2 hours.

-

Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the reaction mixture disappears.

-

Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold distilled water. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid and concentrated hydrochloric acid are also corrosive and should be handled with care.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activities or the specific signaling pathways affected by this compound. The biological effects of halogenated benzoic acids can be diverse, and investigations into the antimicrobial, antifungal, or other pharmacological properties of this specific isomer could be a fruitful area for future research. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[4].

Conclusion and Future Directions

This compound remains a compound with a largely unexplored potential. The lack of comprehensive data on its synthesis, history, and biological function presents a clear gap in the scientific literature. The methodologies for synthesizing related isomers, such as the electrophilic bromination of 4-hydroxybenzoic acid, provide a logical starting point for the targeted synthesis of the 2,5-dibromo isomer. Future research should focus on developing a reliable synthetic route, characterizing its physicochemical properties, and conducting thorough biological screenings to elucidate its potential as a lead compound in drug discovery or for other applications in chemical and materials science. The insights gained from such studies would significantly contribute to the understanding of this enigmatic molecule.

References

- 1. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

A Theoretical Investigation of 2,5-Dibromo-4-hydroxybenzoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,5-Dibromo-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and theoretical studies on this specific isomer, this document leverages computational data from its close analogs, primarily 3,5-Dibromo-4-hydroxybenzoic acid and 2,4-Dibromo-5-hydroxybenzoic acid, to project its physicochemical properties and outline a robust computational methodology for its investigation. This guide details standard Density Functional Theory (DFT) protocols, presents comparative data in structured tables, and visualizes a typical theoretical workflow, offering a foundational resource for researchers initiating computational studies on this and related halogenated phenolic compounds.

Introduction

Halogenated benzoic acids are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and as precursors in organic synthesis. The introduction of bromine atoms and a hydroxyl group to the benzoic acid scaffold can profoundly influence the molecule's electronic structure, lipophilicity, and hydrogen bonding capabilities, thereby modulating its biological activity and material properties. This compound, while not extensively studied, presents an interesting case for theoretical analysis due to the interplay of its substituent effects.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical protocol and extrapolated data to facilitate future computational research on this compound.

Predicted Physicochemical Properties

Due to the lack of direct experimental data for this compound, the following tables summarize computed properties for its isomers, 3,5-Dibromo-4-hydroxybenzoic acid and 2,4-Dibromo-5-hydroxybenzoic acid, sourced from the PubChem database. These values offer a reasonable approximation of the expected properties for the target molecule.

Table 1: Computed Molecular Properties of Dibromo-4-hydroxybenzoic Acid Isomers

| Property | 3,5-Dibromo-4-hydroxybenzoic acid[1] | 2,4-Dibromo-5-hydroxybenzoic acid[2] |

| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ |

| Molecular Weight | 295.91 g/mol | 295.91 g/mol |

| XLogP3 | 3.3 | 2.5 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 293.85272 Da | 293.85272 Da |

| Monoisotopic Mass | 293.85272 Da | 293.85272 Da |

| Topological Polar Surface Area | 57.5 Ų | 57.5 Ų |

| Heavy Atom Count | 12 | 12 |

| Complexity | 173 | 185 |

Theoretical Investigation Workflow

A typical theoretical study of a molecule like this compound involves a multi-step computational workflow. This process, from initial structure preparation to in-depth analysis of molecular properties, is visualized in the following diagram.

Caption: A flowchart illustrating the typical workflow for the theoretical study of a small molecule.

Experimental Protocols: Computational Methodology

The following section details a recommended computational protocol for the theoretical investigation of this compound, based on established methods for similar compounds.[3][4][5][6]

4.1. Software

All quantum chemical calculations can be performed using a suite of computational chemistry software such as Gaussian, ORCA, or GAMESS.

4.2. Geometry Optimization

The initial molecular structure of this compound can be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. Density Functional Theory (DFT) is the recommended method for this purpose.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry of molecules with multiple bonds and lone pairs.

4.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

4.4. Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge delocalization within the molecule.

4.5. Solvation Effects

To model the behavior of the molecule in a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. These calculations can provide insights into how the solvent influences the molecule's geometry, electronic properties, and reactivity.

Conclusion

While direct experimental and theoretical data on this compound are scarce, this technical guide provides a solid foundation for its computational investigation. By leveraging data from its isomers and outlining a detailed and robust theoretical protocol, researchers are equipped to perform high-quality computational studies that can predict the physicochemical properties, reactivity, and spectral characteristics of this molecule. The visualized workflow further clarifies the logical progression of such a theoretical investigation. This guide serves as a valuable resource for scientists in drug development and materials science, enabling them to explore the potential of this compound and related compounds through computational chemistry.

References

- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Reactivity of 2,5-Dibromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 2,5-Dibromo-4-hydroxybenzoic acid. This guide analyzes its potential reactivity based on the known chemical behavior of its constituent functional groups and by drawing parallels with its more extensively studied isomers, such as 3,5-Dibromo-4-hydroxybenzoic acid. The experimental protocols provided are adapted from related compounds and should be considered as starting points for optimization.

Introduction

This compound is a polyfunctionalized aromatic molecule featuring a carboxylic acid, a phenolic hydroxyl group, and two bromine substituents on the benzene ring. This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular scaffolds. The reactivity of the molecule is governed by the interplay of these three distinct reactive centers. This document provides a comprehensive analysis of its potential chemical transformations.

Physicochemical Properties

Quantitative data for this compound and its related isomers are summarized below for comparison.

| Property | This compound | 2,4-Dibromo-5-hydroxybenzoic acid[1] | 3,5-Dibromo-4-hydroxybenzoic acid[2][3] |

| IUPAC Name | This compound | 2,4-dibromo-5-hydroxybenzoic acid | 3,5-dibromo-4-hydroxybenzoic acid |

| CAS Number | 1729-55-1 | 14348-39-1 | 3337-62-0 |

| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ |

| Molecular Weight | 295.91 g/mol | 295.91 g/mol | 295.91 g/mol |

| Appearance | Not specified | Not specified | White to off-white solid |

| Melting Point | Not specified | Not specified | 268 °C |

| Boiling Point | Not specified | Not specified | 342 °C |

Analysis of Potential Reactivity

The chemical behavior of this compound can be understood by examining the reactivity of its three principal functional regions: the carboxylic acid group, the phenolic hydroxyl group, and the carbon-bromine bonds on the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

-

Esterification: This is a common reaction, typically acid-catalyzed (Fischer esterification), which can be used to modify the compound's solubility and pharmacokinetic properties.[4] It can be readily converted into esters by reacting with an alcohol in the presence of a catalytic amount of strong acid.[5]

-

Amide Formation: The carboxylic acid can be activated by coupling agents (e.g., EDC, HOBt) and reacted with primary or secondary amines to form amides. This is a fundamental transformation in medicinal chemistry for building complex molecules.

-

Decarboxylation: The removal of the carboxyl group as CO₂ can occur under thermal conditions, often facilitated by the presence of ortho- or para-hydroxyl groups.[6][7] However, studies on 2,5-dihydroxybenzoic acid suggest that decarboxylation may not always be a favorable pathway.[8] The kinetics and mechanism of bromodecarboxylation have been studied for related isomers.[9]

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is nucleophilic and can participate in several key reactions.

-

Etherification (O-Alkylation): The hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated with an alkyl halide (Williamson ether synthesis) to form an ether. This modification can block the acidity of the phenol and alter its electronic properties.

-

O-Acylation/Esterification: The phenolic hydroxyl can react with acid chlorides or anhydrides to form phenyl esters. This reaction is often performed in the presence of a base like pyridine or triethylamine.

Reactions of the Aryl Bromides

The two bromine atoms are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron species (boronic acid or ester) using a palladium catalyst and a base.[10][11] The choice of catalyst, ligand, and base is crucial, especially for sterically hindered or electron-rich substrates.[12][13][14]

-

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

-

Halogen-Metal Exchange: The bromine atoms can be exchanged with a metal (typically lithium or magnesium) by treatment with organolithium reagents (e.g., n-BuLi) or Grignard reagents at low temperatures. The resulting organometallic species can then be reacted with various electrophiles.

Experimental Protocols

The following are generalized protocols for key transformations. Note: These are adapted from procedures for structurally similar compounds and will likely require optimization.

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

This protocol describes the acid-catalyzed esterification of the carboxylic acid group.[4]

Materials:

-

This compound (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (20-40 eq).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[13][14]

Materials:

-

This compound (or its ester derivative, 1.0 eq)

-

Arylboronic acid (1.2-2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the dibrominated starting material (1.0 eq), the arylboronic acid (e.g., 2.2 eq for disubstitution), the base (3.0 eq), and the palladium catalyst (5 mol%).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100°C).

-

Monitor the reaction by TLC or LC-MS. A typical reaction time is 4-16 hours.

-

Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

-

Hazard Classification: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3).[15][16]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Personal Protective Equipment (PPE): Wear safety goggles or glasses, chemical-resistant gloves, and a lab coat.[15][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[15]

-

Always consult a comprehensive and current SDS before handling any chemical.

References

- 1. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | FD71103 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. iajpr.com [iajpr.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic routes for the preparation of 2,5-Dibromo-4-hydroxybenzoic acid and its ester and amide derivatives. The protocols outlined below are based on established chemical transformations and provide a strategic pathway for the synthesis of these compounds, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound and its derivatives are functionalized aromatic compounds of significant interest in the development of novel pharmaceuticals and functional materials. The presence of bromine atoms at the 2 and 5 positions, a hydroxyl group at the 4 position, and a carboxylic acid at the 1 position provides multiple points for chemical modification, making this scaffold a versatile starting point for creating diverse molecular libraries. The synthetic challenge lies in achieving the specific 2,5-dibromo substitution pattern, as direct bromination of 4-hydroxybenzoic acid typically yields the 3,5-dibromo isomer. The synthetic strategy presented herein circumvents this issue by utilizing a multi-step pathway starting from a readily available precursor.

Synthetic Strategy Overview

The proposed synthetic route to this compound commences with the selective dibromination of hydroquinone to form 2,5-dibromohydroquinone. This intermediate is then carboxylated via a Kolbe-Schmitt type reaction to introduce the carboxylic acid moiety, yielding the target this compound. Subsequently, this acid can be converted to its corresponding ester and amide derivatives through standard esterification and amidation procedures.

Caption: Proposed synthetic pathway to this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromohydroquinone

This protocol describes the dibromination of hydroquinone to yield 2,5-dibromohydroquinone.[1][2]

Materials:

-

Hydroquinone

-

Glacial Acetic Acid

-

Bromine

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, suspend hydroquinone (1.0 eq) in glacial acetic acid.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the cooled suspension.

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to obtain 2,5-dibromohydroquinone.

Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of 2,5-dibromohydroquinone. This reaction is performed under pressure and at elevated temperature.

Materials:

-

2,5-Dibromohydroquinone

-

Potassium carbonate (anhydrous)

-

Carbon dioxide (high pressure)

-

Autoclave or high-pressure reactor

-

Hydrochloric acid (concentrated)

Procedure:

-

Thoroughly mix 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in a dry mortar and pestle.

-

Place the solid mixture into a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with carbon dioxide to 5-10 atm.

-

Heat the mixture to 120-150 °C with stirring for 4-6 hours.

-

Cool the reactor to room temperature and slowly vent the CO2 pressure.

-

Dissolve the solid residue in water and filter to remove any unreacted starting material.

-

Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Synthesis of Methyl 2,5-Dibromo-4-hydroxybenzoate (Esterification)

This protocol details the Fischer esterification of this compound.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Reflux apparatus

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Synthesis of 2,5-Dibromo-4-hydroxybenzamide (Amidation)

This protocol describes the amidation of this compound using EDC and HOBt as coupling agents.[3]

Materials:

-

This compound

-

Amine (e.g., ammonia, primary or secondary amine) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation

The following tables summarize the expected yields and key physical properties for the synthesized compounds. Note that yields are representative for similar reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of this compound and Intermediates

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | 2,5-Dibromohydroquinone | Hydroquinone | Bromine, Acetic Acid | 80-90 | 191-194[4] |

| 2 | This compound | 2,5-Dibromohydroquinone | K₂CO₃, CO₂ (high pressure) | 40-60 | - |

Table 2: Synthesis of this compound Derivatives

| Reaction Type | Product | Starting Material | Reagents | Typical Yield (%) |

| Esterification | Methyl 2,5-Dibromo-4-hydroxybenzoate | This compound | Methanol, H₂SO₄ | 70-90 |

| Amidation | 2,5-Dibromo-4-hydroxybenzamide | This compound | Amine, EDC, HOBt, DIPEA | 60-85 |

Experimental Workflows

Caption: Workflow for the esterification of this compound.

Caption: Workflow for the amidation of this compound.

References

Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzoic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-hydroxybenzoic acid is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its two bromine atoms at positions C2 and C5 offer distinct opportunities for sequential or double cross-coupling reactions, enabling the introduction of various substituents. The presence of hydroxyl and carboxylic acid functional groups, however, presents both opportunities for further derivatization and challenges related to protecting group strategies and reaction compatibility.

This document provides detailed application notes and model protocols for utilizing this compound in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of published data specifically for this substrate, the following protocols are based on well-established procedures for structurally analogous aryl bromides. Researchers should consider these as robust starting points for reaction optimization.

Challenges and Considerations

When using this compound in cross-coupling reactions, several factors must be considered:

-

Functional Group Interference: The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the catalytic cycle, particularly with organometallic reagents. This may necessitate the use of protecting groups or a careful selection of bases.

-

Protecting Groups: The hydroxyl group can be protected as a methyl ether, benzyl ether, or silyl ether. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent decarboxylation under harsh reaction conditions and improve solubility in organic solvents.

-

Regioselectivity: The two bromine atoms have different electronic environments, which may allow for selective mono-functionalization under carefully controlled conditions, typically by varying the temperature, catalyst, or ligand.

-

Catalyst Deactivation: The phenolic hydroxyl group can potentially coordinate to the palladium center and inhibit catalysis. The choice of a suitable ligand is crucial to mitigate this effect.

Model Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[1] It is widely used for the synthesis of biaryls, a common motif in pharmaceuticals.[2][3]

General Reaction Scheme

Experimental Protocol

This protocol describes a model Suzuki-Miyaura coupling of a protected derivative of this compound with an arylboronic acid.

Materials:

-

Protected this compound derivative (e.g., methyl 2,5-dibromo-4-methoxybenzoate) (1.0 mmol)

-

Arylboronic acid (1.2 - 2.4 mmol for mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[4]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)[4]

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[4]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the protected this compound derivative (1.0 mmol), the arylboronic acid, the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

-

Solvent Addition: Add the anhydrous solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[4]

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).[4][5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura reactions with analogous aryl bromides.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 | [4] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | 78 | [6] |

| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 | [4] |

| 4 | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [5] |

Model Protocol: Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[7][8]

General Reaction Scheme

Experimental Protocol

This protocol outlines a model Heck reaction with a protected derivative of this compound.

Materials:

-

Protected this compound derivative (1.0 mmol)

-

Alkene (e.g., styrene or n-butyl acrylate) (1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%)[9]

-

Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 2 mol%)[9]

-

Base (e.g., K₂CO₃, 2.0 mmol)[9]

-

Solvent (e.g., DMF/H₂O, 1:1)[9]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the protected this compound derivative (1.0 mmol), palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (2.0 mmol).

-

Solvent and Reagent Addition: Add the solvent (e.g., 6 mL of DMF/H₂O) followed by the alkene (1.5 mmol).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 4-24 hours).[9] Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate/hexane), and filter through a pad of silica gel.[9]

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[9]

Data Presentation: Representative Heck Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Reference |

| 1 | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | [9] |

| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | [10] |

| 3 | Pd/C | - | NaOAc | DMF | 140 | [10] |

Model Protocol: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[11][12]

General Reaction Scheme

Experimental Protocol

The following is a model protocol for the Sonogashira coupling of a protected this compound derivative.

Materials:

-

Protected this compound derivative (1.0 mmol)

-

Terminal alkyne (1.1 - 2.2 mmol for mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[13]

-

Copper(I) iodide (CuI) (2-10 mol%)[13]

-

Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)[13]

-

Anhydrous solvent (e.g., THF or toluene)[13]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the protected this compound derivative, the palladium catalyst, and copper(I) iodide.[13]

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.[13]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[13]

-

Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash with water or a saturated aqueous solution of ammonium chloride.[13]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Data Presentation: Representative Sonogashira Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Reference |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | [14] |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | [13] |

| 3 | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 40 | [14] |

Visualizations

Experimental Workflow for Cross-Coupling Reactions

Caption: General experimental workflow for a typical cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzoic Acid as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction